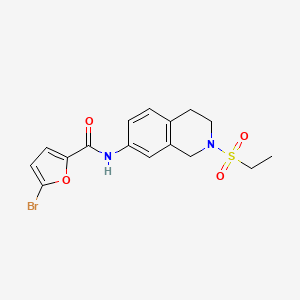
5-bromo-N-(2-(etilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H17BrN2O4S and its molecular weight is 413.29. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting the expression of key proteins involved in cell survival and proliferation .
- Antimicrobial Properties : The compound demonstrates antibacterial activity against resistant strains of bacteria, including Klebsiella pneumoniae. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against certain pathogens . This suggests its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacology
The structural components of 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide suggest possible neuroprotective effects. Isoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications to enhance efficacy or selectivity towards specific biological targets.
Table 1: Summary of Biological Activities
Actividad Biológica
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H17BrN2O4S
- Molecular Weight : 413.2862 g/mol
- CAS Number : 922115-53-5
- SMILES Notation : Brc1ccc(o1)C(=O)NCCS(=O)(=O)N1CCc2c(C1)cccc2
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in key metabolic pathways. The ethylsulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its efficacy.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exhibit significant antitumor effects. For instance:
- In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
- In vivo studies showed promising results in reducing tumor size in mouse models.
Neuropharmacological Effects
The compound's structural similarity to known neurotransmitter modulators suggests potential neuropharmacological effects:
- It has been tested for its ability to inhibit serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT), indicating a potential role in treating mood disorders and neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. This suggests effective cytotoxicity against cancer cells.
- Neuroprotective Effects : In a rat model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests.
Research Findings
A summary of key findings related to the biological activity of the compound is presented in Table 1 below:
Propiedades
IUPAC Name |
5-bromo-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-2-24(21,22)19-8-7-11-3-4-13(9-12(11)10-19)18-16(20)14-5-6-15(17)23-14/h3-6,9H,2,7-8,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXYMZGXHIJLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













